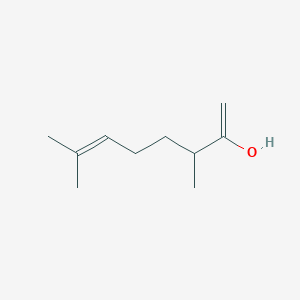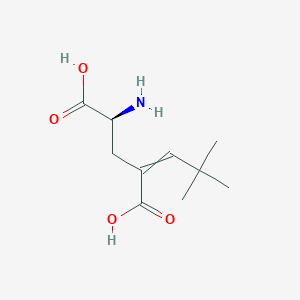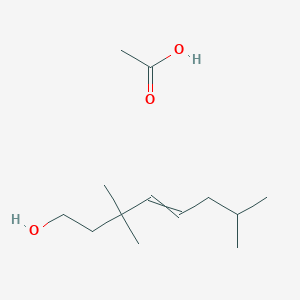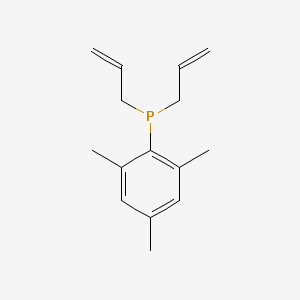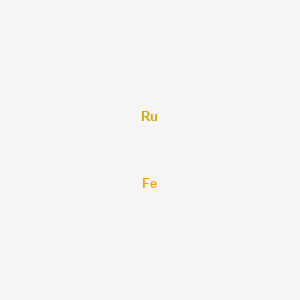
Iron--ruthenium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron–ruthenium (1/1) is an intermetallic compound composed of iron and ruthenium in equal proportions. This compound is known for its unique catalytic properties, making it a valuable material in various industrial and scientific applications. The combination of iron and ruthenium results in a compound that exhibits enhanced stability and reactivity compared to its individual components.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of iron–ruthenium (1/1) typically involves the reduction of iron and ruthenium oxides. One common method is the hydrogen reduction of a mixed oxide system. The process involves mixing aqueous solutions of iron nitrate (Fe(NO₃)₃·9H₂O) and ruthenium hydroxide chloride (RuOHCl₃), followed by precipitation with ammonia at a pH of 8. The resulting precipitate is dried at 140°C and then calcined in air with a stepwise increase in temperature up to 700°C .
Industrial Production Methods: In industrial settings, the production of iron–ruthenium catalysts often involves similar reduction processes. The use of hydrogen as a reducing agent is common due to its efficiency in producing high-purity metal catalysts. The process parameters, such as temperature and reduction time, are optimized to achieve the desired catalytic properties.
化学反応の分析
Types of Reactions: Iron–ruthenium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions:
Oxidation: Iron–ruthenium can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen is commonly used as a reducing agent to convert iron and ruthenium oxides to their metallic forms.
Substitution: The compound can participate in substitution reactions with various ligands, leading to the formation of different coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of iron–ruthenium oxides typically yields metallic iron and ruthenium, while oxidation can produce various oxides and hydroxides.
科学的研究の応用
Iron–ruthenium (1/1) has a wide range of applications in scientific research, including:
Electrocatalysis: Ruthenium-based catalysts, including iron–ruthenium, are employed in hydrogen evolution reactions (HER) for clean hydrogen production.
Biomedical Research: Ruthenium complexes have shown potential as anticancer agents, and iron–ruthenium compounds are being explored for their biological activity.
Material Science: The unique properties of iron–ruthenium make it suitable for the development of advanced materials with enhanced mechanical and chemical stability.
作用機序
The mechanism of action of iron–ruthenium (1/1) in catalytic processes involves the interaction of the metal atoms with reactant molecules. The compound’s catalytic activity is attributed to the formation of active sites on the metal surface, which facilitate the adsorption and activation of reactants. In biological systems, ruthenium complexes can interact with cellular components, leading to various biochemical effects, such as DNA binding and inhibition of specific enzymes .
類似化合物との比較
Iron–platinum (1/1): Similar to iron–ruthenium, iron–platinum compounds are used in catalysis and have unique electronic properties.
Iron–palladium (1/1): This compound is also employed in catalytic applications and exhibits distinct reactivity compared to iron–ruthenium.
Ruthenium–osmium (1/1): Ruthenium–osmium compounds share some catalytic properties with iron–ruthenium but differ in their stability and reactivity.
Uniqueness: Iron–ruthenium (1/1) stands out due to its balanced combination of stability and catalytic activity. The presence of both iron and ruthenium enhances the compound’s ability to participate in a wide range of chemical reactions, making it a versatile material for various applications.
特性
CAS番号 |
168979-18-8 |
|---|---|
分子式 |
FeRu |
分子量 |
156.9 g/mol |
IUPAC名 |
iron;ruthenium |
InChI |
InChI=1S/Fe.Ru |
InChIキー |
ITXSHZFXAHDNMK-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


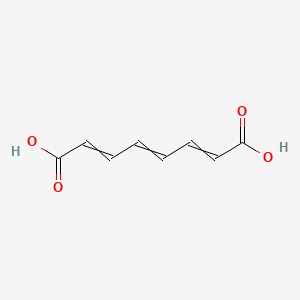
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)

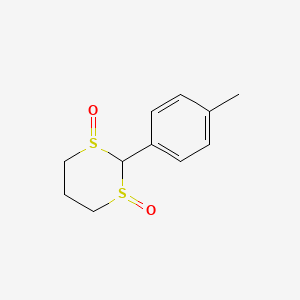
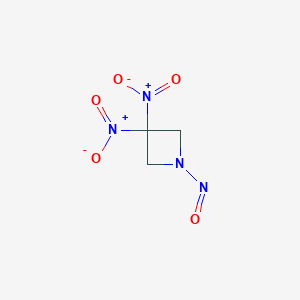
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
